(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUWCNWUUSYMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine Within Chemical and Biomedical Research
(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine belongs to the class of highly functionalized piperidines. The piperidine (B6355638) ring is a six-membered heterocycle containing a nitrogen atom and is considered one of the most important building blocks in the synthesis of medicinal agents. nih.govwhiterose.ac.uk Its prevalence is so significant that piperidine-containing compounds represent a major class of N-heterocycles with broad biological interest. nih.gov
The structure is further defined by an N-benzyl group, creating an N-benzylpiperidine (N-BP) scaffold. This particular motif is frequently used in drug discovery due to its three-dimensional nature and structural flexibility. nih.gov Medicinal chemists often incorporate the N-BP motif to fine-tune the efficacy and physicochemical properties of a compound, as it can engage in crucial cation-π interactions with target proteins and allows for optimization of stereochemical factors that influence potency and toxicity. nih.gov The N-benzylpiperidine core serves as an intermediate in the synthesis of more complex molecules with a range of biological activities, particularly those affecting the central nervous system. guidechem.com
The presence of an ethyl-aminomethyl group at the 4-position of the piperidine ring adds another layer of chemical functionality. This flexible side chain can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition by biological targets. The combination of these structural features makes this compound a compelling, albeit currently under-investigated, candidate within the broader landscape of bioactive amine research.
Rationale for Advanced Academic Investigation into 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine
Established Synthetic Pathways for this compound
Established routes to this compound and its analogs typically rely on robust and well-documented reactions such as alkylation and reductive amination, utilizing readily available precursors.
Alkylation is a cornerstone in the synthesis of N-substituted piperidines. The formation of this compound can be achieved through several strategic alkylation approaches. A primary method is reductive amination . This process involves the reaction of a carbonyl compound, specifically 1-benzylpiperidine-4-carbaldehyde, with ethylamine (B1201723) to form a Schiff base intermediate, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.
Another prevalent strategy is the direct N-alkylation of a precursor amine with a suitable alkylating agent. For instance, (Piperidin-4-ylmethyl)-ethyl-amine can be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base to yield the final product. The base, typically potassium carbonate or triethylamine, serves to neutralize the hydrohalic acid byproduct. chemicalbook.com
Conversely, the synthesis can proceed by reacting 1-benzylpiperidine-4-ylmethanamine with an ethylating agent like ethyl iodide or diethyl sulfate. However, this route can be prone to over-alkylation, yielding tertiary and quaternary amine byproducts.
Interactive Table 1: Comparison of Common Alkylation Strategies
| Strategy | Precursor 1 | Precursor 2 | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | 1-Benzylpiperidine-4-carbaldehyde | Ethylamine | NaBH(OAc)₃, NaBH₄, or H₂/Pd-C | Methanol or Dichloromethane (B109758), Room Temp. | High selectivity, mild conditions | Requires synthesis of the aldehyde precursor |
| Direct N-Alkylation | (Piperidin-4-ylmethyl)-ethyl-amine | Benzyl Bromide | K₂CO₃, DIPEA | Acetonitrile or DMF, 60-80°C | Straightforward, uses common reagents | Potential for over-alkylation, harsh conditions |
| Direct N-Ethylation | 1-Benzylpiperidine-4-ylmethanamine | Ethyl Iodide | K₂CO₃ | Acetonitrile, Reflux | Simple concept | High risk of polyalkylation, less control |
From 1-benzyl-4-piperidone, several intermediate derivatizations are possible:
Formation of 1-benzylpiperidine-4-carbonitrile : A Strecker-type condensation of 1-benzylpiperidine-4-one with an amine and a cyanide source can yield an α-amino-nitrile. researchgate.net Subsequent reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) would provide the (aminomethyl)piperidine scaffold.
Wittig Reaction : A Wittig reaction on 1-benzyl-4-piperidone can introduce a carbon-carbon double bond, which can be further functionalized. For example, reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride can lead to an enol ether, which is then hydrolyzed to the corresponding aldehyde, 1-benzylpiperidine-4-carbaldehyde, a key precursor for reductive amination. acs.org
Hydrolysis of Nitriles and Amides : If the synthesis proceeds through a nitrile intermediate (e.g., from a Strecker reaction), it can be hydrolyzed to a carboxylic acid or an amide. researchgate.net The carboxylic acid can then be reduced to a primary alcohol and converted to a leaving group for subsequent substitution with ethylamine, or the amide can be directly reduced to the amine.
Novel Synthetic Approaches and Optimized Reaction Conditions for this compound
Recent advancements in synthetic chemistry have focused on improving efficiency, safety, and environmental sustainability.
The application of green chemistry principles aims to reduce waste and utilize more environmentally benign reagents and conditions. unibo.it A prominent "green" method for N-alkylation is the hydrogen-borrowing (or H-auto transfer) catalysis. mdpi.com In this approach, an alcohol serves as the alkylating agent. For the synthesis of the target compound, this could involve reacting 1-benzyl-4-(aminomethyl)piperidine with ethanol. A transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine precursor. The hydrogen abstracted from the alcohol is then used to reduce the intermediate imine, regenerating the catalyst and producing only water as a byproduct. mdpi.com This method is highly atom-economical and avoids the use of stoichiometric activating reagents or leaving groups. mdpi.com
Other green considerations include:
Solvent Selection : Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, or even water where possible.
Catalysis : Employing catalytic methods over stoichiometric reagents to minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.
Interactive Table 2: Comparison of Traditional vs. Green Synthetic Route
| Feature | Traditional N-Alkylation | Hydrogen-Borrowing Catalysis |
| Ethylating Agent | Ethyl Iodide / Bromide | Ethanol |
| Byproduct | Halide Salt (e.g., KBr, KI) | Water |
| Atom Economy | Lower | Higher |
| Reagents | Stoichiometric base required | Catalytic amount of metal complex |
| Environmental Impact | Higher (halogenated waste) | Lower (benign byproduct) |
While this compound itself is an achiral molecule, the synthesis of chiral analogs with substituents on the piperidine ring is of significant interest in medicinal chemistry. Stereoselective synthesis aims to control the formation of specific stereoisomers.
Methods to achieve stereoselectivity include:
Chiral Pool Synthesis : Starting from a naturally occurring chiral molecule.
Asymmetric Catalysis : Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. For instance, asymmetric hydrogenation of a suitable enamine precursor could establish a chiral center on the piperidine ring.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a reaction stereoselectively, after which it is removed. A concise, high-yielding double aza-Michael reaction has been used to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones, which can serve as precursors for chiral analogs. semanticscholar.org
Chiral Resolution : Separating a racemic mixture into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent. This method was employed in the synthesis of the key (3R,4R)-disubstituted piperidine derivative for the drug tofacitinib. researchgate.net
For example, a stereoselective synthesis of a 3-substituted analog could start from a chiral piperidone precursor, with the stereochemistry being controlled during the introduction of the substituent via methods like diastereoselective alkylation. semanticscholar.org
Scale-Up Considerations and Process Chemistry for this compound Production
Transitioning the synthesis of this compound from laboratory scale to industrial production introduces several challenges that must be addressed through process chemistry and chemical engineering.
Key considerations for scale-up include:
Cost and Availability of Raw Materials : The economic viability of the process depends on the cost of starting materials like benzylamine, 4-piperidone derivatives, and ethylamine. chemicalbook.comunodc.org
Process Safety : Large-scale reactions require careful management of reaction exotherms, especially in alkylation and reduction steps. The use of highly reactive or toxic reagents like lithium aluminum hydride or cyanides necessitates specialized handling and engineering controls.
Reaction Optimization and Throughput : To maximize yield and minimize batch time, reaction parameters such as temperature, pressure, concentration, and catalyst loading must be optimized. The synthesis of a similar compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, was successfully scaled to 10-kg quantities by carefully optimizing hydroboration, workup, and reductive amination steps. researchgate.netcarbogen-amcis.com
Product Isolation and Purification : Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness compared to chromatography. Developing a robust crystallization process to achieve the desired purity and crystal form is crucial.
Waste Management : Minimizing and treating waste streams is a critical environmental and regulatory consideration. Implementing greener synthetic routes, as discussed previously, can significantly reduce the environmental footprint of the manufacturing process.
In Vitro Biological Activity Profiling of this compound
Detailed in vitro studies are crucial for characterizing the biological activity of a compound at the cellular and molecular level. This typically involves a battery of assays to determine its effects on cells, enzymes, and receptors.
Cell-Based Assays for Determining Biological Responses to this compound
No specific cell-based assay results for this compound have been reported in the available scientific literature. Such assays would be essential to understand its cellular effects, such as cytotoxicity, proliferation, or signaling pathway modulation.
Receptor Binding Assays for this compound
Specific receptor binding affinities for this compound have not been documented. Studies on structurally similar compounds have revealed interactions with various receptors. For example, certain benzylpiperidine derivatives have shown high affinity for sigma receptors (σ1 and σ2), which are implicated in a range of neurological functions and diseases. Other related compounds have been investigated as dopamine (B1211576) reuptake inhibitors. Without direct experimental data, the receptor binding profile of this compound remains unknown.
In Vivo Pharmacological Effects of this compound in Animal Models
In vivo studies in animal models are critical for understanding the physiological and behavioral effects of a compound in a whole organism.
Behavioral Neuroscience Models Investigating this compound's Impact on Central Nervous System Function
No studies utilizing behavioral neuroscience models to assess the central nervous system effects of this compound have been published. Such models would be necessary to explore potential psychotropic, analgesic, or other CNS-related activities. Research on related benzylpiperidine derivatives has indicated potential for influencing the central nervous system, for instance, through acetylcholinesterase inhibition, which can affect acetylcholine (B1216132) levels in the brain.
Investigations of this compound in Peripheral Organ Systems (Animal Models)
There is a lack of published research on the effects of this compound on peripheral organ systems in animal models. Investigations in this area would be required to understand its potential cardiovascular, respiratory, gastrointestinal, or other systemic effects. The inhibition of monoacylglycerol lipase (B570770) by some related compounds suggests potential roles in peripheral processes like inflammation and metabolism, as MAGL is involved in the hydrolysis of monoacylglycerols in peripheral tissues.
Dose-Response Characterization in Preclinical Animal Studies (Excluding Dosage Information for Clinical Use)
Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical dose-response studies for the compound this compound. While research exists on various derivatives of 1-benzylpiperidine (B1218667), providing insights into their potential pharmacological activities, data directly pertaining to the dose-response relationship of this compound in animal models is not available in the reviewed sources.
The existing body of research on analogous compounds focuses on a range of biological targets, including acetylcholinesterase and sigma receptors. For instance, studies on compounds such as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile have detailed its high affinity for sigma-1 receptors and its potent inhibition of acetylcholinesterase. nih.gov Similarly, research on 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has highlighted its significant acetylcholinesterase inhibition in rats at specific doses. nih.gov
However, these studies investigate molecules that are structurally distinct from this compound. Due to the principles of structure-activity relationships, the pharmacological and toxicological profiles of related but different chemical entities can vary significantly. Therefore, the dose-response characteristics of these derivatives cannot be extrapolated to this compound.
Without dedicated preclinical studies on this compound, it is not possible to construct data tables or provide detailed research findings on its dose-response profile in any animal model. Such an evaluation would require systematic in vivo experiments to determine the relationship between various doses of the compound and the magnitude of the resulting biological or therapeutic effect.
Therefore, the following data tables, which would typically present dose-response findings, remain unpopulated due to the absence of available data.
Table 1: Dose-Response Relationship of this compound on [Specific Biological Target] in [Animal Model]
| Dose | N | Response Metric (Unit) | % Change from Baseline (Mean ± SEM) |
| Vehicle | - | - | - |
| Dose 1 | - | - | - |
| Dose 2 | - | - | - |
| Dose 3 | - | - | - |
Data not available in published literature.
Table 2: Effective Dose (ED) Values for this compound in [Specific Preclinical Model of a Disease]
| Endpoint | ED50 (95% CI) | Therapeutic Index (TI) |
| [Efficacy Endpoint 1] | - | - |
| [Efficacy Endpoint 2] | - | - |
Data not available in published literature.
Further preclinical research is necessary to elucidate the dose-response characteristics of this compound and to understand its potential pharmacological effects.
Molecular Mechanisms of Action of 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine
Elucidation of Specific Receptor Interactions of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine
There is no publicly available scientific literature that specifically details the receptor interaction profile of this compound. While research exists on compounds containing the 1-benzylpiperidine (B1218667) moiety, this information cannot be directly attributed to the specific compound .
No studies were identified that investigated the modulatory effects of this compound on any G-Protein Coupled Receptors. Research on structurally related but more complex molecules containing a 1-benzylpiperidine core has shown high affinity for sigma receptors (σRs), which are a unique class of intracellular proteins that can associate with GPCRs. For example, a compound identified as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated high affinity for the σ1 receptor. nih.gov However, these findings are specific to that particular molecule and cannot be extrapolated to this compound.
Specific data on the interaction between this compound and ion channels is not available in the current scientific literature. General studies on benzylamines have indicated they can influence ion channels by altering the physical properties of the cell membrane. nih.gov A different and more complex benzylpiperidine derivative, 1-Benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine, has been noted as a small molecule that binds to the TRPC1 ion channel. biosynth.com These findings, however, are not directly applicable to this compound.
There is no published research detailing the interactions of this compound with transporter proteins. A related but structurally distinct compound, 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, is known to be a potent and selective dopamine (B1211576) reuptake inhibitor, highlighting that the benzylpiperidine scaffold can interact with transporter proteins. wikipedia.org However, this activity is specific to that analog and not the compound of interest.
Identification of Intracellular Signaling Pathways Affected by this compound
No research has been published that identifies the specific intracellular signaling pathways affected by this compound.
There are no studies available that describe the modulation of kinase cascades by this compound. It is noteworthy that other classes of piperidine (B6355638) derivatives, such as 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, have been developed as inhibitors of protein kinase B (Akt), a key component in intracellular signaling. ebi.ac.uk This demonstrates the potential for piperidine-containing compounds to interact with kinase pathways, but provides no direct evidence related to this compound.
No data exists in the scientific literature regarding the influence of this compound on the regulation of gene expression.
Functional Genomics and Proteomics Approaches to Dissect this compound's Mechanism
The elucidation of the precise molecular mechanisms by which a compound like this compound exerts its effects is a critical step in drug discovery and development. While traditional pharmacological assays can identify the primary targets of a molecule, a deeper understanding of its cellular impact requires a more global perspective. Functional genomics and proteomics are powerful, high-throughput disciplines that offer the potential to unravel the complex biological consequences of drug action. These approaches allow for a comprehensive survey of changes in gene expression and protein abundance and activity, providing a detailed picture of the cellular pathways modulated by a compound. Although specific experimental data from functional genomics and proteomics studies on this compound are not extensively available in public databases, we can explore the potential applications of these technologies and infer possible mechanisms based on computational predictions and studies of analogous piperidine-containing molecules.
In silico target prediction tools are often employed as a first step to generate hypotheses about a compound's mechanism of action. These computational methods analyze the chemical structure of a molecule and compare it to libraries of compounds with known biological activities. For piperidine derivatives, these predictions often point towards a range of potential protein targets, including G protein-coupled receptors (GPCRs), ion channels, and various enzymes. A study utilizing the SwissTargetPrediction web tool for novel piperidine derivatives suggested that such compounds could interact with a variety of enzymes, receptors, and transport systems. clinmedkaz.org Another computational analysis of a novel quinazoline-piperidine derivative indicated potential interactions with key neurological targets like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE). researchgate.net Such predictions, while not definitive, provide a valuable starting point for experimental validation using functional genomics and proteomics.
Functional genomics approaches, such as global gene expression profiling using DNA microarrays or RNA-sequencing (RNA-Seq), can provide a snapshot of the cellular response to this compound treatment. By treating a relevant cell line or primary cells with the compound and comparing the resulting gene expression profile to that of untreated cells, researchers can identify genes that are significantly up- or downregulated. The patterns of these gene expression changes can suggest which signaling pathways and biological processes are affected. For instance, if treatment with this compound leads to the upregulation of genes involved in a particular metabolic pathway or the downregulation of genes associated with cell cycle progression, this would provide strong clues about its mechanism of action.
Proteomics, the large-scale study of proteins, offers a complementary and often more direct insight into a compound's effects. Since proteins are the functional workhorses of the cell and the direct targets of most drugs, understanding how their levels and activity change upon compound treatment is crucial. Several proteomic strategies can be employed:
Expression Proteomics: Similar to gene expression profiling, this approach quantifies changes in the abundance of thousands of proteins simultaneously. Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS) or more advanced methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can reveal which proteins are synthesized or degraded in response to the compound.
Affinity-Based Proteomics: This powerful technique aims to directly identify the protein targets of a compound. It often involves immobilizing a derivative of the compound of interest onto a solid support (like beads) and then incubating it with a cell lysate. The proteins that bind to the compound are "pulled down" and can then be identified by mass spectrometry. This approach can uncover both primary and secondary targets (off-targets) of a drug.
Chemical Proteomics: This involves the use of chemical probes, often modified versions of the drug molecule, to label and identify interacting proteins directly within a complex biological sample. This can provide a more accurate picture of target engagement in a native cellular environment.
While awaiting specific experimental data for this compound, we can hypothesize the types of findings that might emerge from such studies based on related compounds. For example, studies on other piperidine derivatives have suggested interactions with sigma receptors. nih.gov A proteomics study of cells treated with a sigma receptor ligand could reveal changes in the expression of proteins involved in calcium signaling and endoplasmic reticulum stress, consistent with the known functions of these receptors.
The hypothetical data in the tables below illustrate the kind of results that could be generated from functional genomics and proteomics studies of this compound.
Table 1: Hypothetical Gene Expression Changes in a Neuronal Cell Line Treated with this compound
| Gene Symbol | Gene Name | Fold Change | Putative Function |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 3.5 | Neuronal activity, signal transduction |
| BDNF | Brain-derived neurotrophic factor | 2.8 | Neuroprotection, synaptic plasticity |
| SLC6A4 | Solute carrier family 6 member 4 (serotonin transporter) | -2.1 | Neurotransmitter transport |
| DRD2 | Dopamine receptor D2 | -1.8 | G protein-coupled receptor signaling |
| MAOB | Monoamine oxidase B | -2.5 | Neurotransmitter degradation |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Proteomic Changes in a Neuronal Cell Line Treated with this compound
| Protein Name | UniProt ID | Fold Change | Putative Function |
| Synapsin-1 | P17600 | 2.2 | Synaptic vesicle trafficking |
| Glial fibrillary acidic protein (GFAP) | P14136 | -1.9 | Astrocyte activation marker |
| 14-3-3 protein zeta/delta | P63104 | 1.7 | Signal transduction, cell cycle regulation |
| Sigma non-opioid intracellular receptor 1 | Q99720 | 2.5 | Ion channel regulation, ER stress response |
| Cytochrome P450 2D6 | P10635 | -2.0 | Xenobiotic metabolism |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar Studies and Analog Design for 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine
Systematic Modification of the Piperidine (B6355638) Ring System of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine
The piperidine ring is a cornerstone of the this compound scaffold, and its modification has been a key area of investigation. The basicity of the piperidine nitrogen is crucial for activity in many of its analogs. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basic character of the piperidine nitrogen was found to be essential for potent acetylcholinesterase (AChE) inhibition, as the N-benzoylpiperidine derivative was nearly inactive. nih.gov
Further modifications have explored the impact of substitutions on the piperidine ring itself. While extensive systematic studies on simple alkyl or functional group substitutions on the piperidine ring of the parent compound are not widely documented in the context of a broad SAR, general principles from related piperidine-containing compounds suggest that such modifications can significantly influence potency and selectivity. For example, substitutions at the 2, 3, 5, and 6 positions can alter the conformational preference of the ring and the orientation of the 4-substituted side chain, thereby affecting receptor binding.
Bioisosteric replacement of the piperidine ring has also been investigated. Replacing the piperidine with a piperazine (B1678402) ring, for instance, can modulate the compound's physicochemical properties and biological activity. In a study of benzylpiperidine and benzylpiperazine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the piperazine analog showed slightly less potency compared to its piperidine counterparts, with IC50 values in the nanomolar range. unisi.it
Table 1: Impact of Piperidine Ring Modification on Biological Activity
| Modification | Analog Structure (Example) | Biological Target | Key Finding |
| N-Acylation | N-Benzoyl-4-(ethylaminomethyl)piperidine | Acetylcholinesterase | Dramatically reduced activity, highlighting the importance of the basic nitrogen. nih.gov |
| Bioisosteric Replacement | (1-Benzyl-piperazin-4-ylmethyl)-ethyl-amine | Monoacylglycerol Lipase | Slightly lower potency compared to the piperidine analog. unisi.it |
Exploration of Substituent Effects on the Benzyl (B1604629) Moiety of this compound
The N-benzyl group is a critical pharmacophoric element, and substitutions on its phenyl ring can profoundly impact biological activity. Quantitative structure-activity relationship (QSAR) analyses have provided insights into the effects of these substituents. nih.gov For a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride inhibitors of acetylcholinesterase, it was found that the potency could be diminished by the introduction of moderate to large substituents on the benzyl ring, particularly at the para position. nih.gov This suggests that steric hindrance in this region can negatively affect binding to the active site.
The most significant QSAR model for benzyl ring substituents included terms for molecular shape (the largest principal moment of inertia) and the highest occupied molecular orbital (HOMO) energy of the substituted aromatic ring. nih.gov This indicates that both the size and electronic properties of the substituent are important for activity. The analysis suggested a close fit of the benzyl ring within the receptor, especially near the para position. nih.gov
In another study on N-benzyl piperidines as dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET) inhibitors, substitutions at the ortho and meta positions of the benzyl ring led to a range of affinities and selectivities. nih.gov For example, an ortho-trifluoromethyl substituent resulted in a compound that acted as an allosteric modulator of hSERT. nih.gov
Table 2: Influence of Benzyl Moiety Substituents on Biological Activity
| Position of Substitution | Substituent | Biological Target | Effect on Activity |
| Para | Bulky groups | Acetylcholinesterase | Decreased potency due to steric hindrance. nih.gov |
| Ortho | -CF3 | Serotonin Transporter | Allosteric modulation. nih.gov |
| Meta | Various | Monoamine Transporters | Varied affinities and selectivities. nih.gov |
Variation of the Ethylamine (B1201723) Chain and its Impact on Biological Activity
The ethylamine side chain at the 4-position of the piperidine ring is a key determinant of the biological activity of this compound analogs. Modifications to this chain, including altering its length, rigidity, and the nature of the terminal amino group, have been extensively studied.
In the context of AChE inhibitors, elongation and functionalization of this side chain have led to highly potent compounds. For example, replacing the ethylamine with a 2-(N-benzoylamino)ethyl group, and further introducing a bulky moiety at the para position of the benzamide, substantially increased activity. nih.gov Introducing an alkyl or phenyl group on the nitrogen of the benzamide moiety further enhanced the inhibitory potency dramatically. nih.gov
The development of rigid analogs has also proven to be a successful strategy. The introduction of a phthalimidoethyl group at the 4-position of the 1-benzylpiperidine (B1218667) core resulted in potent AChE inhibitors. nih.gov Further optimization of this series led to the discovery of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, which is one of the most potent AChE inhibitors reported, with an IC50 of 1.2 nM. nih.gov
Systematic variation of the N-alkyl substituent on the terminal amine has also been explored. In a series of 4-aminopiperidines designed as antifungal agents, the N-dodecyl derivative of 1-benzylpiperidin-4-amine was identified as a promising candidate. mdpi.com This highlights that the nature of the N-substituent can be tailored to target different biological systems.
Table 3: Effect of Ethylamine Chain Variation on Biological Activity
| Modification | Analog Structure (Example) | Biological Target | Key Finding |
| N-Acylation with substituted benzamide | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase | Extremely high potency (IC50 = 0.56 nM). nih.gov |
| Rigidification with phthalimido group | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | Acetylcholinesterase | Very high potency (IC50 = 1.2 nM) and selectivity. nih.gov |
| N-Alkylation with long chain | 1-benzyl-N-dodecylpiperidin-4-amine | Fungal Ergosterol Biosynthesis | Potent antifungal activity. mdpi.com |
Stereochemical Considerations in this compound Analogs
Chirality can play a significant role in the biological activity of piperidine derivatives. The introduction of chiral centers, either on the piperidine ring or on the side chains, can lead to enantiomers with different potencies, selectivities, and metabolic profiles. While specific studies on the stereoisomers of this compound are not extensively detailed in the provided search results, the general importance of stereochemistry in drug design is well-established.
The asymmetric synthesis of substituted piperidines is an active area of research, enabling access to enantiomerically pure compounds for biological evaluation. researchgate.net For instance, the stereochemistry of substituents on the piperidine ring can influence the molecule's interaction with its biological target. In a study of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was shown to affect potency.
The separation and evaluation of enantiomers are crucial steps in drug development. Chiral chromatography techniques are often employed for the analytical and preparative separation of stereoisomers. google.com The evaluation of individual enantiomers can reveal which stereoisomer is responsible for the desired pharmacological activity and which may contribute to off-target effects or toxicity.
Design and Synthesis of Novel this compound Derivatives with Enhanced Potency or Selectivity
The rational design of novel this compound derivatives has led to compounds with significantly enhanced potency and selectivity for various biological targets. A key strategy has been the application of the multitarget-directed ligand approach, particularly for complex diseases like Alzheimer's. nih.gov
For the development of potent AChE inhibitors, a strategy of extending and rigidifying the ethylamine side chain has been highly successful. The synthesis of analogs incorporating bulky and rigid functionalities like phthalimides has resulted in compounds with nanomolar inhibitory concentrations and high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov The synthesis of these complex derivatives often involves multi-step sequences, starting from commercially available piperidine precursors. organic-chemistry.orgresearchgate.net
Another design approach involves the use of computational methods, such as QSAR and molecular modeling, to guide the synthesis of new analogs. nih.govpopline.org These in silico techniques help in understanding the key structural features required for potent activity and can predict the potential of novel, unsynthesized compounds. For example, QSAR studies on 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines have shown that the topochemical index is a dominant factor controlling AChE inhibition. popline.orgnih.gov
The synthesis of these novel derivatives often employs versatile chemical reactions such as reductive amination and Suzuki coupling to introduce diversity at different positions of the scaffold. mdpi.comorganic-chemistry.org
Table 4: Examples of Designed this compound Derivatives with Enhanced Properties
| Derivative Name | Modification Strategy | Biological Target | Enhancement |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Side chain elongation and functionalization | Acetylcholinesterase | Potency (IC50 = 0.56 nM) and selectivity (18,000-fold over BuChE). nih.gov |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | Side chain rigidification | Acetylcholinesterase | Potency (IC50 = 1.2 nM) and selectivity (34,700-fold over BuChE). nih.gov |
| 1-benzyl-N-dodecylpiperidin-4-amine | N-alkylation of side chain | Fungal Ergosterol Biosynthesis | Antifungal activity. mdpi.com |
Medicinal Chemistry and Drug Discovery Applications of 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine Derivatives
(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine as a Lead Compound for Novel Therapeutic Agents
The N-benzylpiperidine moiety, a key component of this compound, is a well-established privileged structure in the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders. Its derivatives have been extensively explored as lead compounds for various biological targets. For instance, the structural motif is central to the development of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are critical in the management of Alzheimer's disease. unisi.it
The inherent properties of the N-benzylpiperidine scaffold, such as its structural flexibility and the ability of the benzyl (B1604629) group to be substituted to modulate activity and selectivity, make it an excellent starting point for lead discovery. The core structure of this compound provides a foundational framework that can be systematically modified to enhance interactions with specific biological targets. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors for neurological disorders, benzylpiperidine-based compounds have been identified as promising leads. unisi.it
The general approach involves using the this compound core and introducing various functional groups on the benzyl ring, the piperidine (B6355638) ring, or the ethylamine (B1201723) side chain to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold allows for the generation of diverse chemical libraries for screening against a wide range of therapeutic targets.
Scaffold Hopping and Bioisosteric Replacement Strategies Applied to this compound
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel and patentable chemical entities with improved pharmacological profiles. These techniques are particularly relevant to derivatives of this compound to overcome limitations of initial lead compounds, such as poor metabolic stability or off-target effects.
Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining the spatial arrangement of key interacting functional groups. For the this compound scaffold, this could involve replacing the piperidine ring with other cyclic amines like piperazine (B1678402) or morpholine. For example, in the development of MAGL inhibitors, the replacement of a piperidine ring with a piperazine ring has been explored, leading to compounds with altered potency and pharmacokinetic profiles. unisi.it This highlights how subtle changes to the core structure can lead to significant differences in biological activity.
Bioisosteric Replacement: This involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. drughunter.com For derivatives of this compound, bioisosteric replacements can be applied to various parts of the molecule:
Benzyl Ring: The phenyl group of the benzyl moiety can be replaced with other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or even bicyclic systems to explore different binding interactions and improve properties like solubility.
Piperidine Ring: The piperidine ring itself can be considered a bioisostere of other cyclic systems. Recently, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine, offering a novel, patent-free scaffold with potentially improved properties. enamine.net
Ethylamine Side Chain: The ethylamine linker can be modified by replacing the amine with an amide, or by incorporating bioisosteres of the amide bond such as 1,2,3-triazoles or oxadiazoles (B1248032) to enhance metabolic stability. drughunter.com The trifluoroethylamine group has also been investigated as a bioisosteric replacement for amides, offering increased metabolic stability and altered basicity. drughunter.com
A practical example of bioisosteric replacement in a related series of compounds is the substitution of a phenol (B47542) group with a primary amide in diaryl amino piperidine delta opioid agonists. This modification led to enhanced activity, increased selectivity, and improved in vitro metabolic stability.
Optimization of this compound Analogs for Target Engagement
In a study focused on N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), a systematic optimization was performed. nih.gov Although not the exact molecule, the principles of optimization are transferable. Modifications were made to different parts of a core structure containing a piperidine ring. For instance, alterations to the aniline (B41778) part of the molecule were readily achieved in a single step, while diversification of the core and linker required a multi-step synthesis. nih.gov
The following table illustrates a hypothetical optimization strategy for this compound analogs, based on common medicinal chemistry approaches:
| Modification Site | Modification Example | Rationale for Optimization |
| Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -CF3) at ortho, meta, or para positions. | To probe electronic and steric requirements for binding and to modulate metabolic stability. |
| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) at various positions. | To introduce chirality, improve binding affinity through additional interactions, and alter conformation. |
| Ethylamine Linker | Varying the length of the alkyl chain or introducing conformational constraints (e.g., cyclopropane). | To optimize the distance and orientation of the interacting moieties for improved target engagement. |
| Terminal Amine | N-alkylation with different alkyl groups or replacement with other functional groups. | To modulate basicity, which can affect cell permeability and off-target activity (e.g., hERG inhibition). |
The biochemical evaluation of these analogs would then provide data on their potency and selectivity, guiding further rounds of optimization to achieve the desired target engagement and pharmacological profile.
Fragment-Based Drug Discovery Approaches Utilizing this compound Motifs
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. frontiersin.org Once identified, these fragments can be grown, linked, or merged to generate more potent, lead-like molecules. frontiersin.org The this compound scaffold can be deconstructed into several fragments that are valuable for FBDD campaigns.
The key fragments from this scaffold include:
N-Benzylpiperidine: This is a common motif in many approved drugs and is known to engage in favorable interactions with various biological targets. nih.gov
4-(Aminomethyl)piperidine: This fragment provides a basic nitrogen center and a defined vector for further elaboration.
Ethylamine: A simple linker fragment that can be used to connect other fragments.
In an FBDD approach, these fragments could be screened individually against a target of interest. If a fragment shows binding, its binding mode can be determined using techniques like X-ray crystallography or NMR spectroscopy. This structural information is then used to guide the design of larger, more potent compounds. For example, if the N-benzylpiperidine fragment is found to bind in a specific pocket of a target protein, it can be elaborated by adding the ethylamine linker and other functional groups to pick up additional interactions and improve affinity.
The use of piperidine-based fragments is gaining traction in FBDD to increase the three-dimensionality of screening libraries, which are often dominated by flat, aromatic compounds. The synthesis of diverse piperidine-based 3D fragment building blocks is an active area of research to expand the chemical space available for FBDD.
Prodrug Strategies for this compound Derivatives
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or limited ability to cross the blood-brain barrier (BBB). nih.gov For derivatives of this compound, which are often designed to act on the central nervous system, prodrug strategies can be particularly beneficial for enhancing brain penetration. nih.gov
The BBB is a major obstacle for the delivery of many CNS drugs. nih.gov One common prodrug strategy to overcome this barrier is to increase the lipophilicity of the parent drug. mdpi.com This can be achieved by masking polar functional groups, such as amines or hydroxyl groups, with lipophilic moieties that can be cleaved in the brain to release the active drug.
For a compound like this compound, several prodrug approaches could be considered:
Amide or Carbamate (B1207046) Prodrugs: The primary or secondary amine of the ethylamine side chain can be converted into an amide or carbamate. This would neutralize the basicity of the amine, potentially increasing its ability to cross the BBB. Once in the CNS, esterases or other enzymes could hydrolyze the amide or carbamate to release the active amine.
Carrier-Mediated Transport (CMT) Prodrugs: This strategy involves attaching the drug to a molecule that is a substrate for a specific transporter at the BBB, such as a nutrient transporter. mdpi.com For instance, the drug could be conjugated to a sugar or an amino acid to facilitate its transport into the brain.
Chemical Delivery Systems (CDS): These are more complex prodrugs that are designed to not only cross the BBB but also to be trapped in the brain. nih.gov A common approach involves linking the drug to a lipophilic carrier that, after entering the brain, is enzymatically oxidized to a charged species that cannot easily diffuse back out into the systemic circulation.
The successful design of a CNS prodrug requires a careful balance between increased lipophilicity for BBB penetration and sufficient aqueous solubility for administration, as well as efficient and selective conversion to the active drug in the brain. mdpi.com
Computational Approaches in the Study of 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine
Molecular Docking and Ligand-Protein Interaction Analysis of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this technique can elucidate its binding mode within the active site of a receptor, providing critical information about its potential mechanism of action. The process involves computationally placing the ligand into various conformations within the protein's binding pocket and scoring these poses based on their binding energy.
Studies on structurally related benzylpiperidine and benzylpiperazine derivatives have successfully used molecular docking to understand their interactions with various protein targets. For instance, docking studies on piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R) revealed that the piperidine nitrogen atom acts as a key positive ionizable functionality, while the benzyl (B1604629) moiety occupies a secondary hydrophobic pocket. nih.gov Similarly, in the context of acetylcholinesterase (AChE) inhibition, docking has shown how the benzyl group of certain piperidine derivatives can interact with the peripheral anionic site (PAS) of the enzyme, contributing to potent inhibitory activity. nih.govresearchgate.net
A hypothetical molecular docking study of this compound against a target like AChE would likely show the protonated piperidine nitrogen forming a crucial electrostatic interaction with anionic residues in the catalytic active site. The benzyl group would be expected to engage in hydrophobic interactions within a sub-pocket of the binding site, a common feature for benzyl-containing ligands. nih.gov The ethyl-amine side chain could further stabilize the complex through hydrogen bonding or additional hydrophobic contacts.
The analysis of these ligand-protein interactions is crucial for structure-based drug design. By identifying the key amino acid residues involved in binding, medicinal chemists can rationally modify the structure of this compound to enhance its affinity and selectivity. For example, substitutions on the benzyl ring could be explored to optimize hydrophobic interactions, or the length of the ethyl-amine chain could be altered to improve hydrogen bonding with the target protein.
Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in Protein |
| Benzyl Group | Hydrophobic (π-π stacking, van der Waals) | Aromatic (e.g., Tryptophan, Tyrosine, Phenylalanine) |
| Piperidine Nitrogen | Electrostatic (ion-ion), Hydrogen Bonding | Acidic (e.g., Aspartate, Glutamate) |
| Ethyl-amine Group | Hydrogen Bonding, Hydrophobic | Polar (e.g., Serine, Threonine), Nonpolar (e.g., Leucine, Valine) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For derivatives of this compound, QSAR can be a powerful tool to predict the activity of novel analogues and to guide the synthesis of more potent compounds.
The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), or topological, among others. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net
For instance, a QSAR study on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Another study on piperidine derivatives identified 3D and 2D autocorrelation descriptors as being significant for their inhibitory activity against the Akt1 kinase. nih.gov These examples demonstrate how QSAR can provide valuable insights into the physicochemical properties that govern the biological activity of benzylpiperidine-containing molecules.
A hypothetical QSAR study on derivatives of this compound could involve synthesizing a series of analogues with variations in the substituents on the benzyl ring and the length of the N-alkyl chain. By measuring their biological activity against a specific target and calculating a range of molecular descriptors, a predictive QSAR model could be developed. Such a model might reveal, for example, that electron-withdrawing groups on the benzyl ring and a specific range of lipophilicity are favorable for activity.
Table 2: Key Steps in a QSAR Study of this compound Derivatives
| Step | Description | Example |
| 1. Data Set Selection | A series of structurally related compounds with known biological activities is chosen. | A set of this compound analogues with varying substituents. |
| 2. Descriptor Calculation | Molecular descriptors representing physicochemical properties are calculated for each compound. | Calculation of logP, molar refractivity, and electronic parameters. |
| 3. Model Development | A statistical method is used to create a mathematical model correlating descriptors with activity. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS). |
| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Leave-one-out cross-validation and prediction for a test set of compounds. |
Molecular Dynamics Simulations to Investigate Conformational Dynamics of this compound
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of this process. frontiersin.org MD simulations can be used to investigate the conformational dynamics of this compound both in solution and when bound to a biological target. This technique simulates the movement of atoms over time, providing insights into the stability of binding poses, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. nih.gov
For flexible molecules like this compound, understanding their conformational preferences is crucial. The relative orientation of the benzyl group, the piperidine ring, and the ethyl-amine side chain can significantly influence its ability to bind to a target. MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformations that are likely to be biologically relevant.
In the context of ligand-protein interactions, MD simulations can be used to refine docking poses and to calculate binding free energies. nih.gov For example, an MD simulation starting from a docked pose of this compound in a protein's active site can reveal how the ligand and protein adapt to each other over time. The stability of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. nih.gov This information can help to validate the binding mode predicted by docking and to provide a more accurate estimate of the binding affinity.
Studies on related piperidine derivatives have utilized MD simulations to confirm the stability of docked conformations and to identify crucial amino acid residues for binding. nih.gov These simulations, often run for nanoseconds, can reveal subtle but important dynamic events that are not captured by static docking methods.
Table 3: Information Obtainable from Molecular Dynamics Simulations
| Property | Description |
| Conformational Flexibility | The range of shapes the molecule can adopt in different environments. |
| Binding Pose Stability | The stability of the ligand's orientation within the protein's active site over time. |
| Interaction Dynamics | The formation and breaking of intermolecular interactions (e.g., hydrogen bonds). |
| Binding Free Energy | A quantitative estimate of the binding affinity, often calculated using methods like MM/PBSA. |
De Novo Drug Design Methodologies Inspired by this compound Structure
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The structure of this compound can serve as an excellent starting point or inspiration for these methodologies. By analyzing its core scaffold and its interactions with a target protein, computational algorithms can suggest new molecules that are predicted to have improved binding affinity, selectivity, or pharmacokinetic properties.
One common approach to de novo design is fragment-based design. In this method, the target's binding site is analyzed to identify "hot spots" for ligand binding. Small molecular fragments are then placed in these hot spots and linked together to create a novel ligand. The benzyl group and the ethyl-piperidine moiety of this compound could be considered as fragments that could be combined with other computationally selected fragments to generate new chemical entities.
Another approach is structure-based growing, where a core scaffold like the benzylpiperidine unit is used as a starting point. The algorithm then explores different chemical modifications, adding functional groups in a stepwise manner to optimize interactions with the target protein. This can lead to the discovery of novel derivatives with significantly enhanced potency.
A study on the de novo design of benzylpiperazine derivatives as Mcl-1 inhibitors demonstrated the power of this approach. nih.gov Starting from a computational algorithm, researchers designed and synthesized a library of compounds, leading to the identification of highly selective and potent inhibitors. This illustrates how computational design can successfully guide the discovery of lead compounds with relatively simple chemical scaffolds. nih.gov
By leveraging the structural information of this compound, de novo design methodologies can explore a vast chemical space to identify novel drug candidates that retain the key pharmacophoric features of the parent molecule while incorporating novel structural elements to optimize their therapeutic potential.
Preclinical Pharmacokinetic Profile of 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine Animal Models
Absorption Characteristics of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine in Animal Models
No information is publicly available regarding the rate and extent of absorption of this compound in any animal species.
Distribution Patterns of this compound in Animal Tissues
There is no published data on the distribution of this compound into various tissues and organs in animal models.
Metabolism and Metabolite Identification of this compound in Preclinical Species
The metabolic pathways of this compound have not been described in the scientific literature, and no metabolites have been identified.
Excretion Pathways of this compound and its Metabolites in Animal Models
The routes and rates of excretion of this compound and any potential metabolites from the body in animal models are unknown.
In Vitro ADME Assays for this compound
No results from in vitro assays, such as plasma protein binding, metabolic stability, or cytochrome P450 inhibition/induction studies, are publicly available for this compound.
Future Research Directions and Unaddressed Questions Regarding 1 Benzyl Piperidin 4 Ylmethyl Ethyl Amine
Identification of Novel Biological Targets for (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine
The unique structural combination of piperidine (B6355638) with various molecular fragments allows for the creation of new drugs with a wide range of pharmacological effects. clinmedkaz.org For piperidine derivatives, potential biological targets are diverse and can include enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org This suggests that these compounds could be applicable in treating a variety of conditions, including cancer and diseases of the central nervous system. clinmedkaz.org
Analogs of this compound have shown affinity for several biological targets. For instance, some piperidine derivatives act as inhibitors of acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease. nih.govasianpubs.orgnih.gov Other related compounds have been identified as ligands for the acetylcholine-binding protein (AChBP), which serves as a model for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Furthermore, certain piperidine derivatives have shown potent inhibitory activity against the CCR5 receptor, a target in HIV therapy. nih.gov The sigma receptors (σRs), particularly the σ1R subtype, represent another attractive biological target for piperidine derivatives in the context of neurological disorders. nih.gov
Table 1: Potential Biological Targets for Piperidine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoacylglycerol lipase (B570770) (MAGL) | Alzheimer's Disease, Neuropathic Pain, Inflammation |
| Receptors | Nicotinic Acetylcholine Receptors (nAChRs), CCR5 Receptor, Sigma Receptors (σRs), D2, 5-HT1A, 5-HT2A, H3 Receptors | Alzheimer's Disease, HIV, Neurological Disorders, Psychosis |
| Other | Widely Interspaced Zinc Finger Motifs (WIZ) protein | Sickle Cell Disease, β-Thalassemia |
Future research should, therefore, focus on systematically screening this compound against a broad panel of biological targets to uncover its primary and secondary pharmacological profiles.
Development of Advanced Preclinical Models for this compound Research
To effectively evaluate the therapeutic potential of compounds like this compound, robust preclinical models are essential. nih.gov For neurodegenerative conditions such as Alzheimer's disease, a range of animal models are utilized, including transgenic mice like 3xTg-AD and 5XFAD, as well as chemically-induced models (e.g., using streptozotocin or colchicine). nih.govacs.org However, the translation of findings from these models to clinical success has been challenging, highlighting the need for more predictive models. nih.govtaconic.com
The development of "humanized mice" is an emerging approach to more accurately model human immune responses in preclinical studies. nih.gov Furthermore, advanced in vitro models, such as organoids and organ-on-a-chip systems, offer promising alternatives to traditional animal testing and are being encouraged by regulatory bodies like the FDA. nih.gov For research on this compound, particularly if it shows promise for neurodegenerative diseases, leveraging these advanced models will be crucial for generating more clinically relevant data.
Mechanistic Studies on the Therapeutic Potential of this compound Analogs
Understanding the mechanism of action is fundamental to the development of any therapeutic agent. For analogs of this compound, mechanistic studies have begun to elucidate their therapeutic potential. For example, the covalent bonding between the amine and catechol moieties in dopamine (B1211576) analogs has been shown to be important for their coating ability. unc.edu In the context of cycloalkanol ethylamine (B1201723) scaffolds, research has led to the discovery of selective norepinephrine reuptake inhibitors. researchgate.net
Mechanistic studies involving light-promoted reactions have revealed that N-imino(iso)quinolinium ylides can act as photoredox catalysts, facilitating the transformation of amines to enamines, which then undergo further reactions. acs.org Such detailed mechanistic understanding can guide the design of more potent and selective analogs of this compound. Future research should employ a combination of experimental techniques and computational modeling to thoroughly investigate the structure-activity relationships and mechanisms of action.
Integration of Omics Technologies in this compound Research
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing drug discovery and development. frontlinegenomics.comnashbio.com These approaches provide a comprehensive, systems-level understanding of biological processes and can be instrumental in identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers for patient stratification. nashbio.comontoforce.comnih.gov
Multi-omics data can be integrated throughout the drug discovery pipeline, from target identification and validation to preclinical and clinical development. frontlinegenomics.com For a compound like this compound, with a potentially broad pharmacological profile, omics technologies can help to:
Identify novel targets: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to the compound. ontoforce.com
Elucidate mechanisms of action: By revealing the cellular pathways and networks modulated by the compound. nih.gov
Discover biomarkers: To predict which patients are most likely to respond to treatment. nashbio.com
The integration of these high-throughput technologies will be essential for accelerating the research and development of this compound and its analogs.
Collaborative Research Opportunities and Funding Landscape for this compound Studies
The advancement of research on this compound will likely require collaborative efforts and significant funding. Numerous organizations provide grants for research into neurodegenerative diseases, which represents a potential therapeutic area for this compound.
Table 2: Potential Funding Sources for Neurodegenerative Disease Research
| Funding Organization | Focus Areas |
| The Michael J. Fox Foundation | Parkinson's disease research. michaeljfox.org |
| Alzheimer's Association | Alzheimer's disease and related dementias, from basic science to social and behavioral studies. nanotempertech.comalz.org |
| National Institute on Aging (NIA) | Alzheimer's disease and related dementias. nih.gov |
| EU Joint Programme – Neurodegenerative Disease Research (JPND) | Global collaborative research on neurodegenerative diseases. nanotempertech.com |
| BrightFocus Foundation | Alzheimer's disease, macular degeneration, and glaucoma. nanotempertech.com |
| FDA Rare Neurodegenerative Disease Grant Program | Research and development of medical products for rare neurodegenerative diseases. fda.gov |
Researchers investigating this compound should actively seek out these and other funding opportunities to support their work. Furthermore, collaborations between academic institutions, pharmaceutical companies, and non-profit organizations will be crucial for translating basic research findings into clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine?
- Methodology : The compound is typically synthesized via alkylation or reductive amination. For alkylation, a piperidine derivative (e.g., 4-aminopiperidine) reacts with benzyl halides or ethyl halides under basic conditions (e.g., K₂CO₃) to introduce substituents. Reductive amination of 1-benzyl-4-piperidone with ethylamine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid is another route, yielding the target amine .
- Key Considerations : Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., methanol or DCM), and stoichiometric ratios influence yield. Purification often involves column chromatography or recrystallization .
Q. How is this compound characterized analytically?
- Techniques :
- NMR Spectroscopy : H NMR (500 MHz, MeOD) reveals characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), piperidine ring (δ 2.5–3.5 ppm), and ethylamine chain (δ 1.2–1.4 ppm, triplet for CH₃) .
- HPLC : Purity ≥98% is confirmed via reverse-phase HPLC with UV detection (λmax ~255 nm) .
- Melting Point : Reported ranges (e.g., 108–110°C) validate crystallinity .
Q. What are the primary applications of this compound in pharmacological research?
- Mechanistic Studies : The piperidine core interacts with neurotransmitter receptors (e.g., opioid or serotonin receptors) due to its structural mimicry of endogenous ligands. Ethylamine side chains enhance solubility and bioavailability .
- Drug Development : Used as a precursor for fentanyl analogs or enzyme inhibitors (e.g., acetylcholinesterase), with modifications to the benzyl or ethyl groups to tune selectivity .
Advanced Research Questions
Q. How can researchers optimize the reductive amination step to improve yield and purity?
- Strategies :
- Catalyst Selection : Titanium(IV) isopropoxide enhances imine formation, while STAB ensures selective reduction without over-reduction .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve intermediate stability.
- Workup : Acid-base extraction removes unreacted reagents, while silica gel chromatography isolates enantiomers if chiral centers form .
- Data-Driven Adjustments : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root Causes : Variability in purity (e.g., 97% vs. ≥98%), stereochemical differences (racemic vs. enantiopure forms), or assay conditions (e.g., cell line specificity) .
- Solutions :
- Reproducibility Controls : Use standardized reference compounds (e.g., commercial 4-ANPP) and validate assays with positive/negative controls .
- Structural Confirmation : X-ray crystallography or chiral HPLC confirms stereochemistry .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Approach :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like μ-opioid or σ-1, prioritizing substituents that fill hydrophobic pockets .
- QSAR Models : Correlate electronic parameters (e.g., logP, H-bond donors) with activity data to optimize pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
